molecular formula C11H16N2O3S B1479785 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2097968-41-5

2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479785
CAS No.: 2097968-41-5
M. Wt: 256.32 g/mol
InChI Key: RDAQEUBAANXKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS 2097968-41-5) is a high-value synthetic intermediate and scaffold for pharmaceutical research and medicinal chemistry. This compound features a complex, fused bicyclic structure integrating a pyrazole ring, a partially reduced thiopyran system, and a sulfone group, making it a privileged structure for probing biological activity. The core pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known to confer a wide spectrum of biological activities. Pyrazole-containing compounds have demonstrated significant anti-inflammatory, anticancer, antimicrobial, and antifungal properties in research settings . Furthermore, over 30 pyrazole-containing drugs have received FDA approval, targeting conditions such as hereditary angioedema, thromboembolic disease, and rheumatoid arthritis, underscoring the scaffold's profound therapeutic relevance . The integration of a sulfone (5,5-dioxide) group can significantly influence the molecule's electronic properties, solubility, and metabolic stability, while the hydroxymethyl side chain offers a versatile handle for further synthetic modification and derivatization via conjugation or functional group interconversion . With a molecular formula of C11H16N2O3S and a molecular weight of 256.32 g/mol , this compound is supplied as a high-purity material for research applications. It is intended for use as a key building block in multicomponent reactions for the synthesis of bioactive pyrazole derivatives , in target identification and validation studies, and in structure-activity relationship (SAR) campaigns aimed at developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c14-6-11-9-7-17(15,16)4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQEUBAANXKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CS(=O)(=O)CCC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize the current understanding of its biological activity based on various research findings, including synthesis methods, biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 246.31 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have utilized cyclization techniques and functional group modifications to achieve the desired structure. The detailed synthetic route often includes:

  • Initial formation of the pyrazole core.
  • Introduction of the cyclopropylmethyl and hydroxymethyl groups.
  • Final functionalization to yield the tetrahydrothiopyrano structure.

Biological Activity Overview

Research has indicated that compounds within the pyrazole family exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Certain compounds demonstrate significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties : Pyrazoles have been tested against bacterial strains and have shown effectiveness comparable to standard antibiotics.

Anticancer Activity

A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited potent antiproliferative effects against cancer cell lines. The mechanism involved the induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways leading to apoptosis .

CompoundCancer Cell LineIC50 (µM)Mechanism
1A54910PARP cleavage
2MCF-715Caspase activation

Anti-inflammatory Activity

Research conducted on a series of pyrazole derivatives showed that certain compounds could inhibit TNF-α and IL-6 production significantly at concentrations as low as 10 µM. For instance, compound 4 was reported to inhibit TNF-α by up to 85% compared to a standard drug .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
48593
Standard7686

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains. Notably, one compound exhibited over 98% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .

The biological activity of this compound likely arises from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and inflammatory pathways.
  • Receptor Interaction : The structural features allow for binding to receptors that modulate cellular responses.

Scientific Research Applications

Based on the search results, information on "2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide" is unavailable. However, the search results provide information on similar topics, such as comprehensive quality evaluations of herbal medicines and chemical analysis using high-performance liquid chromatography . There is also mention of N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1 .

One of the search results provides details on a compound with the IUPAC name 7-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-3-yl]-7-methyloctanenitrile .

Details of 7-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-3-yl]-7-methyloctanenitrile:

  • IUPAC Name: 7-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-3-yl]-7-methyloctanenitrile .
  • Molecular Formula: C25H37NO3 .
  • Molecular Weight: 399.6 g/mol .
  • Synonyms: 7-[(6aR,9R,10aR)-1-Hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-3-yl]-7-methyloctanenitrile, E3R .
  • InChI: InChI=1S/C25H37NO3/c1-24(2,11-7-5-6-8-12-26)18-14-21(28)23-19-13-17(16-27)9-10-20(19)25(3,4)29-22(23)15-18/h14-15,17,19-20,27-28H,5-11,13,16H2,1-4H3/t17-,19-,20-/m1/s1 .
  • InChIKey: FTYAKKNPQHUECV-MISYRCLQSA-N .
  • SMILES: CC1([C@@H]2CCC@HCO)C .

Comparison with Similar Compounds

Substituent Variations in Thiopyrano[4,3-c]pyrazole Derivatives

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound : 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-... 5,5-dioxide Cyclopropylmethyl (C2), Hydroxymethyl (C3) ~325 (estimated) Sulfone, Hydroxyl, Cyclopropane High polarity due to sulfone and hydroxyl groups; moderate steric hindrance from cyclopropane
Analog 1 : 3-(Aminomethyl)-2-(cyclopropylmethyl)-... 5,5-dioxide () Cyclopropylmethyl (C2), Aminomethyl (C3) ~324 (CAS: 2098136-96-8) Sulfone, Amine Increased basicity from the amine group; potential for hydrogen bonding
Analog 2 : 3-(Aminomethyl)-2-ethyl-... 5,5-dioxide () Ethyl (C2), Aminomethyl (C3) 295.36 (CAS: 1785525-25-8) Sulfone, Amine Reduced steric bulk compared to cyclopropylmethyl; lower metabolic stability
Analog 3 : 7-(Phenylmethylene)-3-phenyl-... propanamine-5,5-dioxide () Phenyl (C3), Phenylmethylene (C7) Not reported Sulfone, Aromatic rings Enhanced lipophilicity and π-π stacking potential; potential cytotoxicity concerns

Preparation Methods

Step 1: Synthesis of the Tetrahydrothiopyrano[4,3-c]pyrazole Core

  • Starting materials often include hydrazine derivatives and cyclic ketones or aldehydes containing sulfur to form the thiopyrano ring.

  • A condensation reaction between hydrazine and a cyclic thioketone derivative leads to the formation of the pyrazole ring fused with the tetrahydrothiopyrano system.

  • The reaction is typically conducted under reflux in an appropriate solvent such as ethanol or acetic acid to promote cyclization.

Step 2: Introduction of the Cyclopropylmethyl Group

  • The 2-position alkylation is achieved by treating the pyrazole-thiopyrano intermediate with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.

  • The reaction proceeds via nucleophilic substitution, attaching the cyclopropylmethyl moiety selectively at the nitrogen or carbon atom depending on the intermediate's reactivity.

Step 3: Hydroxymethylation at the 3-Position

  • Hydroxymethylation can be performed by reacting the intermediate with formaldehyde or paraformaldehyde under basic or acidic conditions.

  • Alternatively, the 3-position hydroxymethyl group may be introduced by using a hydroxymethyl-substituted precursor in the initial cyclization step.

Step 4: Oxidation to the 5,5-Dioxide (Sulfone)

  • The sulfur atom in the tetrahydrothiopyrano ring is oxidized to the sulfone using oxidizing agents such as:

    • m-Chloroperbenzoic acid (m-CPBA)

    • Hydrogen peroxide (H2O2) with acetic acid or catalytic tungstate salts

  • The oxidation is controlled to avoid over-oxidation or degradation of the heterocyclic system.

  • The reaction is generally carried out at low temperatures (0–25°C) to maintain selectivity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole-thiopyrano core formation Hydrazine + cyclic thioketone, reflux Ethanol or AcOH 80–100°C 70–85 Cyclization under acidic or neutral conditions
Cyclopropylmethyl alkylation Cyclopropylmethyl bromide, base DMF or THF 0–25°C 60–75 Base choice affects selectivity
Hydroxymethylation Formaldehyde, base or acid catalyst Water or MeOH 0–50°C 65–80 Reaction time critical for selectivity
Sulfone oxidation m-CPBA or H2O2 + catalyst Dichloromethane or AcOH 0–25°C 80–90 Controlled oxidation avoids side-products

Purification and Characterization

  • After each step, purification is typically achieved by silica gel column chromatography or recrystallization.

  • Final compound purity is confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

  • The sulfone oxidation state is verified by infrared spectroscopy showing characteristic S=O stretching bands near 1300 and 1150 cm^-1.

Research Findings and Optimization Notes

  • The choice of base and solvent in the alkylation step significantly influences the regioselectivity and yield of the cyclopropylmethyl substitution.

  • Hydroxymethylation requires careful control of pH to prevent polymerization of formaldehyde and side reactions.

  • Oxidation to the sulfone is best performed under mild conditions to preserve the integrity of the fused heterocyclic system.

  • Alternative oxidants such as oxone or peracetic acid have been explored but m-CPBA remains preferred for clean conversion.

  • Scale-up studies indicate that the reaction sequence is amenable to gram-scale synthesis with reproducible yields.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Critical Parameters Outcome
1 Cyclization Hydrazine, cyclic thioketone Reflux, acidic/neutral pH Tetrahydrothiopyrano-pyrazole core
2 Alkylation Cyclopropylmethyl halide, base Low temp, aprotic solvent 2-(Cyclopropylmethyl) substitution
3 Hydroxymethylation Formaldehyde, acid/base catalyst Controlled pH, temp 3-(Hydroxymethyl) group installed
4 Oxidation m-CPBA or H2O2 + catalyst 0–25°C, mild conditions Sulfone (5,5-dioxide) formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, and how can low yields be addressed?

  • Methodology : Start with cyclocondensation of thiopyrano precursors with pyrazole derivatives under reflux in 1,4-dioxane or THF. Use triethylamine as a base to facilitate deprotonation. For low yields, optimize reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 ratio of thiopyrano to pyrazole). Catalytic amounts of iodine (5 mol%) can enhance regioselectivity in cyclization steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm the fused thiopyrano-pyrazole ring system. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 .
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3). Key signals include cyclopropylmethyl protons (δ 0.5–1.2 ppm) and hydroxymethyl groups (δ 3.8–4.2 ppm). HSQC and HMBC correlate protons/carbons for ring connectivity .

Q. What solvent systems are suitable for improving the compound’s solubility in biological assays?

  • Methodology : Test DMSO for initial stock solutions (10–50 mM). For aqueous compatibility, use co-solvents like PEG-400 (10–20% v/v) or β-cyclodextrin inclusion complexes. Adjust pH to 7.4 with phosphate buffers to stabilize the hydroxymethyl group. Solubility profiles correlate with substituents on the pyrazole ring; fluorinated analogs (e.g., 4-fluorophenyl derivatives) show better aqueous dispersion .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity, and what assays validate this?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and test in enzyme inhibition assays (e.g., carbonic anhydrase IX/XII). Use SPR (surface plasmon resonance) to measure binding kinetics. For example, R-enantiomers of thiopyrano-pyrazoles exhibit 3-fold higher affinity for CA IX (Kd=12nMK_d = 12 \, \text{nM}) compared to S-enantiomers (Kd=35nMK_d = 35 \, \text{nM}) .

Q. How can contradictory data on anti-HIV activity between in vitro and ex vivo models be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., MT-4 cells, 0.1–10 μM compound, 48-hour incubation). Use LC-MS to verify intracellular concentrations. Discrepancies may arise from metabolic instability; conduct microsomal stability assays (human liver microsomes, NADPH). If metabolism is rapid, modify the hydroxymethyl group to a methyl ether to improve half-life (t1/2t_{1/2} increased from 1.2 to 4.7 hours) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The thiopyrano sulfur and pyrazole nitrogen are nucleophilic hotspots. Validate with kinetic studies (e.g., SN2 reactions with methyl iodide in acetonitrile, monitored via 1H^1H-NMR). Activation energy (EaE_a) correlates with computed transition-state energies (R2>0.9R^2 > 0.9) .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Optimize mobile phases (hexane/isopropanol 85:15, 2 mL/min). For crystallization-induced asymmetric transformation (CIAT), seed with pure enantiomers in ethanol/water (70:30) at −20°C. Achieve >99% ee with 3 recrystallizations .

Q. What strategies mitigate thermal degradation during DSC analysis?

  • Methodology : Conduct thermogravimetric analysis (TGA) first to identify decomposition onset (typically >200°C for thiopyrano derivatives). For DSC, use a nitrogen purge (50 mL/min) and heating rate ≤10°C/min. Encapsulate samples in hermetically sealed aluminum pans to prevent oxidation. Degradation peaks at 220–230°C correlate with loss of the cyclopropylmethyl group (confirmed via GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.